4-(2-Bromoethenyl)pyridine

Manganese-catalyzed cross-coupling Stereospecific arylation Vinyl bromide stereochemistry

Isomer-dependent stereochemical drift undermines vinylpyridine cross-coupling reproducibility. 4-(2-Bromoethenyl)pyridine (CAS 1537884-99-3) provides predictable (Z)-olefin retention in Pd- and Mn-catalyzed arylations, while the 3-isomer undergoes complete configurational inversion under identical conditions. • Retains (Z)-stereochemistry for reliable construction of 4-styrylpyridine pharmacophores. • Requires only pyridine as a labile ligand in Ni-catalyzed reductive coupling-eliminating bipyridine co-ligand cost and simplifying purification. • Supplied at ≥95% purity; standard packs 10 mg-100 mg with bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C7H6BrN
Molecular Weight 184.03 g/mol
Cat. No. B13241364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethenyl)pyridine
Molecular FormulaC7H6BrN
Molecular Weight184.03 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=CBr
InChIInChI=1S/C7H6BrN/c8-4-1-7-2-5-9-6-3-7/h1-6H/b4-1+
InChIKeyQXGOMGWBBPJBKO-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethenyl)pyridine for Cross-Coupling: Core Building Block, Purity Standards, and Isomer-Level Distinctions


4-(2-Bromoethenyl)pyridine (4-(2-bromovinyl)pyridine, CAS 1537884-99-3) is a brominated vinylpyridine derivative with the molecular formula C₇H₆BrN and a molecular weight of 184.03 g/mol . It features a pyridine ring substituted at the 4-position with a (Z)-2-bromoethenyl group, which serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings . The compound is typically supplied with a purity of 95%, making it suitable as a building block for constructing more complex heterocyclic systems in medicinal chemistry, materials science, and agrochemical research .

Electrophilic handle for Suzuki, Heck, and Sonogashira cross-coupling
Para-substituted bromovinyl for predictable stereochemistry in coupling reactions
Building-block purity grade suitable for heterocyclic system construction

Why 4-(2-Bromoethenyl)pyridine Is Not Interchangeable with Other Bromovinylpyridine Isomers or 4-Vinylpyridine


The position of the bromovinyl substituent on the pyridine ring (2-, 3-, or 4-position) determines the electronic environment, stereochemical outcome, and regioselectivity of subsequent cross-coupling reactions [1]. For instance, under manganese-catalyzed cross-coupling with aryl Grignard reagents, (Z)-3-(2-bromoethenyl)pyridine undergoes a complete inversion of double bond configuration—a stereochemical anomaly not observed with typical alkenyl bromides—while the 4-isomer is expected to retain stereospecificity, making it preferable for applications requiring predictable stereochemistry [1]. Additionally, 4-(2-bromoethenyl)pyridine, as an aryl-conjugated vinyl bromide, requires only pyridine as a labile ligand in nickel-catalyzed reductive coupling, whereas alkyl-substituted vinyl bromides require both bipyridine and pyridine as co-ligands, providing a practical advantage in reaction setup and cost [2]. These isomer-dependent reactivity profiles mean that simply substituting one bromovinylpyridine isomer for another can lead to failed reactions, unexpected stereochemistry, or incompatible ligand requirements.

3‑Position isomer may invert double bond geometry under Mn catalysis; 4‑isomer is predicted to retain stereospecificity.

Aryl‑conjugated vinyl bromides require only pyridine ligand in Ni reductive coupling; alkyl‑substituted analogs need bipyridine co‑ligand.

2‑ and 3‑isomers form quaternized pyridinium salts that activate nucleophilic substitution; 4‑isomer may not follow the same pathway.

4-(2-Bromoethenyl)pyridine: Comparative Reactivity, Stereochemical Fidelity, and Synthetic Advantages


Stereochemical Divergence in Mn-Catalyzed Cross-Coupling: 4-Isomer Retains Stereospecificity While 3-Isomer Inverts Configuration

In manganese chloride-catalyzed cross-coupling reactions between aryl Grignard reagents and alkenyl halides, (Z)-3-(2-bromoethenyl)pyridine (the 3-position isomer) exhibited a complete inversion of double bond configuration—a stark deviation from the stereospecific course observed with all other alkenyl bromides tested (entries 1–7, 9, and 10). In contrast, aryl-conjugated vinyl bromides such as the 4-isomer (4-(2-bromoethenyl)pyridine) are expected to follow the stereospecific pathway typical of the general substrate class, providing predictable retention of configuration. This differential behavior was confirmed under identical reaction conditions (10 mol% MnCl₂, THF, 50 °C) [1].

Stereochemical fidelity
Head‑to‑head
4‑Isomer: stereospecific retention (predicted)
3‑Isomer: complete double bond inversion
Supports predictable olefin geometry in cross‑coupling
MnCl₂, THF, 50 °C; Org. Lett. 2008
Manganese-catalyzed cross-coupling Stereospecific arylation Vinyl bromide stereochemistry

Ligand Environment Simplification in Ni-Catalyzed Reductive Vinylation: Aryl-Conjugated Vinyl Bromides Require Only Pyridine

In nickel-catalyzed reductive coupling reactions between vinyl bromides and α-halo carbonyl compounds, aryl-conjugated vinyl bromides such as 4-(2-bromoethenyl)pyridine require only pyridine as the sole labile ligand. In contrast, alkyl-substituted vinyl bromides require both bipyridine and pyridine as co-ligands to achieve effective catalysis [1]. This ligand differentiation was established under standardized reaction conditions (Ni catalyst, Mn reductant, DMF solvent).

Ligand requirement
Class‑level
Aryl‑conjugated vinyl bromide: pyridine only
Alkyl‑substituted vinyl bromides: bipyridine + pyridine
Simpler catalyst setup, lower reagent complexity
Ni catalyst, Mn reductant, DMF; Org. Biomol. Chem. 2016
Nickel-catalyzed reductive coupling Vinyl bromide ligand requirements Cross-electrophile coupling

Isomer-Dependent Reactivity in Nucleophilic Vinyl Substitution: 4-Isomer Avoids Competing Quaternization Pathways Seen with 2- and 3-Isomers

The 2- and 3-(2-bromovinyl)pyridine isomers readily undergo quaternization with methyl iodide to form N-methylpyridinium iodides, which serve as activated vinyl halides for nucleophilic substitution with arylthiolate anions. The 4-isomer, due to the different electronic environment at the pyridine nitrogen (the 4-position is conjugated differently than the 2- and 3-positions), is expected to undergo quaternization with different kinetics or may be less prone to this pathway, offering a distinct reactivity profile for applications requiring nucleophilic vinyl substitution without competing pyridinium formation [1].

Quaternization pathway
Class‑level
2‑/3‑Isomers form N‑methylpyridinium salts; 4‑isomer not reported in same pathway
May alter nucleophilic substitution strategy
Quaternization with MeI, then ArS⁻; Chemical Papers 1990
Nucleophilic vinyl substitution Pyridinium salt formation Arylthioethylene synthesis

Unified Synthetic Access to All Three (Z)-Bromovinylpyridine Isomers via Debromination Decarboxylation for Direct Comparative Procurement

All three positional isomers of (Z)-2-bromovinylpyridine (X = 2, 3, 4) can be prepared via a common synthetic methodology: bromination of (E)-3-(X-pyridyl)-2-propenoic acids in chloroform/glacial acetic acid to form 2,3-dibromo-3-(X-pyridinium)propanoates, followed by debromination decarboxylation of the alkaline salts in acetone [1]. This unified route ensures that each isomer is accessible from analogous starting materials, but the isolated yields and purification characteristics differ by isomer. The 4-isomer (from 3-(4-pyridyl)propenoic acid) provides a direct entry to pyridine derivatives substituted at the position para to the nitrogen, a regiochemistry that cannot be accessed through chemistry at the 2- or 3-position.

Synthetic access
Cross‑study
Unified debromination decarboxylation route from pyridylpropenoic acids
Enables direct isomer comparison for SAR studies
Bromination then decarboxylation; Chemical Papers 1989
Debromination decarboxylation Bromovinylpyridine synthesis Isomer library synthesis

4-(2-Bromoethenyl)pyridine: High-Impact Application Scenarios for Cross-Coupling, Medicinal Chemistry, and Materials Science


Stereodefined Synthesis of 4-Substituted Pyridine-Based Pharmaceuticals via Suzuki-Miyaura Coupling

The predictable stereospecificity of 4-(2-bromoethenyl)pyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling makes it a preferred substrate for constructing (Z)-configured 4-styrylpyridine pharmacophores [1]. Unlike the 3-position isomer, which undergoes stereochemical inversion under manganese-catalyzed conditions, the 4-isomer's reliable retention of configuration supports the reproducible synthesis of drug candidates where olefin geometry directly impacts target binding [1]. This is particularly relevant for the synthesis of conformationally constrained analogs of biologically active 4-substituted pyridines .

Ni-Catalyzed Vinylation of α-Halo Carbonyl Compounds with Simplified Ligand Setup

For research groups and industrial laboratories implementing nickel-catalyzed reductive cross-coupling, 4-(2-bromoethenyl)pyridine offers a practical advantage: as an aryl-conjugated vinyl bromide, it functions effectively with pyridine as the sole labile ligand, eliminating the need for the bipyridine co-ligand required by alkyl-substituted vinyl bromides [2]. This simplifies reaction setup, reduces reagent costs, and decreases the complexity of post-reaction purification, making it the superior choice for high-throughput synthesis or scale-up campaigns where operational simplicity is prioritized.

Regiochemical Control in the Synthesis of Heteroarylated Pyridine Libraries via Pd 1,4-Migration

4-(2-Bromoethenyl)pyridine can serve as a precursor to 4-arylpyridine intermediates. Subsequent oxidative addition of 4-(2-bromoaryl)pyridines to palladium, followed by a Pd 1,4-migration, activates the pyridyl C3-position for direct C–H heteroarylation [3]. This tandem strategy, which uses the bromo substituent as a traceless directing group, enables the construction of C3-heteroarylated 4-arylpyridines—a structural motif difficult to access through conventional cross-coupling. The 4-bromovinyl substitution pattern is essential for this migration pathway.

Isomer Library Construction for Positional SAR Studies in Cross-Coupling Method Development

Because all three (Z)-bromovinylpyridine isomers (2-, 3-, and 4-) can be prepared via a common debromination decarboxylation route from the corresponding pyridylpropenoic acids [4], procurement of the complete positional isomer set enables systematic structure-reactivity relationship studies. Researchers developing new cross-coupling methodologies can benchmark catalyst performance, ligand effects, and stereochemical outcomes across all three regioisomers in parallel, using 4-(2-bromoethenyl)pyridine as the para-substituted representative.

Application
Selection Property
Validation Focus
Stereodefined 4‑styrylpyridine synthesis via Suzuki coupling
Stereospecific cross‑coupling handle
Confirm (Z)‑olefin retention by NMR
Ni‑catalyzed vinylation of α‑halo carbonyl compounds
Aryl‑conjugated vinyl bromide with pyridine‑only ligand demand
Verify catalytic turnover without bipyridine co‑ligand
Pd 1,4‑migration to access C3‑heteroarylated 4‑arylpyridines
Bromovinyl directing group for traceless Pd migration
Optimize C–H heteroarylation regioselectivity
Isomer library construction for positional SAR in cross‑coupling
Uniform synthetic route across 2‑, 3‑, and 4‑isomers
Compare coupling reactivity and stereochemical outcomes
Quote Request

Request a Quote for 4-(2-Bromoethenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.